Dimethyl (3,3-diethylbutyl)malonate
Description
Significance of Substituted Malonate Esters as Key Synthetic Intermediates
Substituted malonate esters are cornerstone reagents in organic synthesis, prized for their versatility as building blocks in the formation of new carbon-carbon bonds. The classic malonic ester synthesis allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The methylene (B1212753) group flanked by two carbonyl groups exhibits enhanced acidity, facilitating deprotonation by a moderately strong base to form a stabilized carbanion, or enolate. This nucleophilic intermediate readily undergoes alkylation via SN2 reactions. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid.
The utility of malonate esters extends far beyond this primary transformation. They are instrumental in the synthesis of a wide array of molecular architectures, including:
Substituted Carboxylic Acids: The malonic ester synthesis is a reliable method for preparing mono- and di-alkylated acetic acids. wikipedia.org
Barbiturates and other Heterocycles: Condensation reactions with urea (B33335) or other bifunctional reagents can yield complex heterocyclic structures, including medicinally important compounds. wikipedia.org
Amino Acids: Specialized variations of the malonic ester synthesis provide routes to various amino acids.
Cycloalkane Carboxylic Acids: Intramolecular alkylation using a dihalide allows for the formation of cyclic compounds, a method known as the Perkin alicyclic synthesis. wikipedia.org
This adaptability makes substituted malonate esters indispensable tools for synthetic chemists, enabling the construction of complex target molecules in pharmaceuticals, agrochemicals, and materials science. acs.org
The Unique Structural Attributes of the 3,3-Diethylbutyl Moiety in Malonate Derivatives
The defining feature of Dimethyl (3,3-diethylbutyl)malonate is the bulky alkyl group attached to the central carbon of the malonate core. The 3,3-diethylbutyl substituent possesses a quaternary carbon atom two carbons away from the reactive methylene group. This structure imparts significant steric hindrance, a property that can profoundly influence the course of chemical reactions.
Key structural attributes and their implications include:
Steric Shielding: The large spatial profile of the diethylbutyl group can physically obstruct the approach of reactants to the nucleophilic alpha-carbon. This steric hindrance can be exploited to control selectivity in chemical reactions. For instance, it can disfavor or entirely prevent a second alkylation event, a common side reaction in malonic ester syntheses that leads to dialkylated products. wikipedia.org This allows for the clean synthesis of mono-alkylated products.
Influence on Conformation: The bulky group restricts bond rotation, influencing the conformational preferences of the molecule. This can play a role in stereoselective reactions, where the substituent directs the approach of a reagent to a specific face of the molecule.
Absence of β-Hydrogens: The quaternary center at the 3-position of the butyl chain means there are no hydrogen atoms on the β-carbon relative to the point of attachment. This structural feature prevents elimination reactions (E2) that can sometimes compete with the desired substitution (SN2) when using certain alkyl halides.
While general principles suggest that bulky alkyl groups can control reaction selectivity, the specific impact of the 3,3-diethylbutyl group is a nuanced aspect of its chemistry that invites further empirical investigation. wikipedia.orgsci-rad.com
Overview of the Compound's Foundational Role in Complex Chemical Transformations
This compound is a reagent designed for use in organic synthesis, where it can function as a specialized reactant in various chemical transformations. guidechem.com Although specific, published examples of its application in complex, multi-step syntheses are not widespread, its structure suggests a foundational role in scenarios requiring high degrees of selectivity.
The primary role of this compound would be to act as a synthetic equivalent (synthon) for a –CH(R)COOH fragment where 'R' is the 3,3-diethylbutyl group. The presence of this sterically demanding group suggests its application in the following areas:
Controlled Mono-alkylation: As previously mentioned, the steric bulk is ideal for preventing the formation of undesired dialkylated byproducts, ensuring higher yields of the mono-substituted target molecule.
Asymmetric Synthesis: In the synthesis of chiral molecules, a bulky, non-racemic substituent can serve as a chiral auxiliary, directing subsequent reactions to occur with a high degree of stereocontrol. While the 3,3-diethylbutyl group itself is not chiral, its incorporation into a larger, chiral framework could leverage its steric properties to influence stereochemical outcomes.
Synthesis of Architecturally Complex Molecules: The compound could be a key intermediate in the synthesis of complex natural products or pharmaceutical agents where a bulky, non-reactive alkyl group is a required structural feature. The malonate functionality provides a reliable handle for introducing this specific moiety into a target molecule.
In essence, this compound represents a precision tool for organic chemists. Its value lies not in broad reactivity, but in its potential to solve specific synthetic challenges where controlling steric interactions is paramount to achieving the desired molecular architecture with high fidelity. guidechem.com
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1020253-71-7 |
| Molecular Formula | C₁₃H₂₄O₄ |
| Molecular Weight | 244.33 g/mol |
| Alternate Name | (3,3-Diethylbutyl)malonic acid dimethyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDWMLXCFRVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tryptones | |
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CAS No. |
73049-73-7 | |
| Record name | Peptones | |
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Synthetic Methodologies for Dimethyl 3,3 Diethylbutyl Malonate and Analogous Structures
Strategies for Malonate Alkylation: Foundational and Modern Approaches
The alkylation of dialkyl malonates is a fundamental carbon-carbon bond-forming reaction. The process typically involves the deprotonation of the acidic methylene (B1212753) proton of the malonate ester to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. orgsyn.orgwikipedia.org This classical approach, while effective, is often accompanied by challenges such as dialkylation and other side reactions. wikipedia.orgrsc.org Consequently, a variety of methods have been developed to enhance the efficiency and selectivity of this transformation.
Regioselective Monoalkylation of Dialkyl Malonates
Achieving selective monoalkylation is a primary objective in the synthesis of asymmetrically substituted malonate esters. The key to this control lies in the careful management of the reaction parameters, from the choice of base to the reactivity of the alkylating agent and the precise control of stoichiometry.
The generation of the malonate carbanion is a critical step, and the choice of base significantly influences the reaction's outcome. The base must be strong enough to deprotonate the malonate ester (pKa ≈ 13 in DMSO) but should be selected to minimize side reactions like ester hydrolysis. phasetransfercatalysis.com
Commonly used bases include sodium ethoxide (NaOEt) in ethanol, which is a traditional choice. orgsyn.org However, the use of alkoxide bases can sometimes lead to transesterification if the alcohol solvent does not match the ester's alkyl groups. rsc.org To circumvent this, non-nucleophilic bases are often preferred. Sodium hydride (NaH), a strong, non-nucleophilic base, is frequently used in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the enolate cleanly. chemicalbook.com
Potassium carbonate (K₂CO₃) has emerged as a practical and milder base for malonate alkylations, often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. phasetransfercatalysis.com Its heterogeneous nature can sometimes lead to slower reaction rates, but this can be advantageous in controlling monoalkylation. The effectiveness of potassium carbonate can be enhanced through the use of phase-transfer catalysis. phasetransfercatalysis.com
More powerful and sterically hindered bases, such as lithium diisopropylamide (LDA), are also employed, particularly when dealing with less acidic substrates or when kinetic control is desired. libretexts.org However, for a standard malonic ester, such a strong base is not always necessary.
| Base | Typical Solvent(s) | Key Characteristics |
| Sodium Ethoxide (NaOEt) | Ethanol | Traditional, effective, but can lead to transesterification. orgsyn.orgrsc.org |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic, avoids transesterification. chemicalbook.com |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Milder, practical, often used with phase-transfer catalysis. phasetransfercatalysis.com |
| Lithium Diisopropylamide (LDA) | THF | Very strong, sterically hindered, useful for kinetic control. libretexts.org |
The reactivity of the alkyl halide is a crucial factor in the success of the alkylation reaction, which typically proceeds via an S_N2 mechanism. orgsyn.org Consequently, the structure of the alkyl halide directly impacts the reaction rate and the potential for side reactions.
Primary alkyl halides are the most effective substrates for malonate alkylation, reacting readily with the enolate. orgsyn.org Secondary alkyl halides are less reactive and can lead to lower yields and the competing E2 elimination reaction. orgsyn.org Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination. orgsyn.org The nature of the halide also plays a role, with the reactivity order being I > Br > Cl. orgsyn.org
For the synthesis of dimethyl (3,3-diethylbutyl)malonate, the required alkylating agent would be 1-bromo-3,3-diethylbutane or a similar derivative. The steric hindrance of this branched alkyl halide would necessitate carefully optimized reaction conditions to achieve a good yield.
Precise control of stoichiometry is paramount to favor monoalkylation. Using a slight excess of the malonate ester relative to the alkyl halide can help to minimize the formation of the dialkylated product.
| Alkyl Halide Type | Relative Reactivity in S_N2 | Potential Side Reactions |
| Methyl Halides | Very High | - |
| Primary Alkyl Halides | High | - |
| Secondary Alkyl Halides | Moderate | E2 Elimination |
| Tertiary Alkyl Halides | Very Low | Predominantly E2 Elimination |
| Allyl/Benzyl Halides | Very High | - |
A significant challenge in malonate alkylation is the potential for a second alkylation to occur, leading to a dialkylated product. wikipedia.orgrsc.org This is because the monoalkylated product still possesses an acidic proton that can be removed by the base, generating a new enolate that can react with another molecule of the alkyl halide.
Several strategies can be employed to suppress dialkylation:
Stoichiometric Control: Using a molar ratio where the malonate is in slight excess to the alkylating agent.
Slow Addition: Adding the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the monoalkylated product reacting further.
Choice of Base and Solvent: Using a milder base or a solvent system that does not fully dissolve the base can help to control the rate of the second deprotonation.
Use of Bulky Groups: Introducing a bulky ester group on the malonate, such as a tert-butyl group, can sterically hinder the second alkylation.
Application of Phase Transfer Catalysis in Malonate Alkylation
Phase-transfer catalysis (PTC) has proven to be a powerful technique for the alkylation of malonate esters, offering several advantages over traditional methods. phasetransfercatalysis.comacs.org PTC facilitates the reaction between reactants present in different phases, typically a solid inorganic base (like potassium carbonate) and an organic phase containing the malonate ester and alkyl halide. phasetransfercatalysis.commdpi.com
The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the anion (in this case, the enolate) from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. mdpi.comscribd.com This method often leads to faster reaction times, milder reaction conditions, and improved yields. tandfonline.com
A key advantage of solid-liquid PTC is the use of an anhydrous base like potassium carbonate, which minimizes the risk of ester hydrolysis, a common side reaction when using aqueous bases. acs.org The combination of microwave irradiation with PTC has also been shown to significantly accelerate the alkylation of diethyl malonate. tandfonline.com
For instance, the alkylation of dimethyl malonate can be effectively carried out using potassium carbonate as the base and TBAB as the catalyst in a solvent like toluene. phasetransfercatalysis.com This approach is particularly beneficial for industrial-scale synthesis due to its efficiency and the use of less hazardous reagents. A patented method for preparing dimethyl n-butylmalonate utilizes a two-step addition of the alkylating agent in the presence of a phase-transfer catalyst to achieve high conversion and yield. google.com
Synthesis of Spatially Congested or Branched Malonate Esters
The synthesis of sterically hindered malonate esters, such as those with tertiary or highly branched alkyl groups, presents a significant challenge due to the steric hindrance encountered during the S_N2 alkylation step. nih.gov Direct alkylation with bulky secondary or tertiary alkyl halides is often inefficient. orgsyn.org
Alternative strategies are therefore required. One approach involves the use of a different type of electrophile. For example, diethyl tert-butylmalonate can be synthesized by the conjugate addition of a Grignard reagent (methylmagnesium iodide) to diethyl isopropylidenemalonate in the presence of a copper(I) catalyst. orgsyn.org This method circumvents the direct S_N2 reaction with a hindered halide.
Another strategy involves the palladium-catalyzed arylation of malonates using sterically hindered phosphine (B1218219) ligands, which can facilitate the coupling of aryl halides with malonate enolates. researchgate.net While this is for arylation, the principle of using transition metal catalysis can be extended to challenging alkylations.
Advanced Synthetic Routes to Dialkyl Malonates
Beyond the classical malonic ester synthesis, several advanced methods have been developed for the preparation of dialkyl malonates, offering advantages in terms of efficiency, selectivity, and environmental impact.
Carbonylation-Based Synthetic Protocols for Malonate Diesters
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide, provide an alternative route to malonate diesters. The palladium-catalyzed carbonylation of chloroacetates has been shown to be an efficient process for the synthesis of diethyl malonate. researchgate.net This method can achieve high yields and selectivities under relatively mild conditions. Similarly, cobalt complexes have been used to catalyze the carbonylation of methyl chloroacetate (B1199739) to produce dimethyl malonate. tib.eu The use of [¹¹C]carbon monoxide has also been explored for the synthesis of radiolabeled malonates for applications in positron emission tomography (PET). researchgate.net
| Substrate | Catalyst | Product | Yield | Reference |
| Ethyl chloroacetate | Pd(Ph₃P)₄ | Diethyl malonate | 92.5% | researchgate.net |
| Methyl chloroacetate | Cobalt complex | Dimethyl malonate | - | tib.eu |
Esterification and Transesterification Dynamics in Malonate Formation
Esterification of malonic acid or transesterification of a pre-existing malonate ester are fundamental methods for preparing different dialkyl malonates. The direct esterification of malonic acid with an alcohol is a straightforward approach.
Transesterification , the exchange of the alcohol portion of an ester, is a particularly useful and common reaction in both laboratory and industrial settings. rsc.org This process is often catalyzed by acids, bases, or organometallic compounds. For instance, the transesterification of dimethyl malonate to diethyl malonate can be achieved with high yields and purities using orthotitanic acid esters as catalysts in a continuous process. google.com Organotin compounds have also been employed as catalysts for this transformation. google.com Interestingly, in some cases, mono-transesterification of diethyl malonate can be observed. rsc.org Catalyst- and solvent-free methodologies for the transesterification of β-keto esters have also been developed. rsc.org
Principles of Green Chemistry in Environmentally Benign Malonate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for malonates, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
One notable development is the use of enzyme catalysis . Immobilized Candida antarctica lipase (B570770) B has been successfully used for the synthesis of linear polyesters from dimethyl malonate and various diols in solventless conditions. rsc.orgmaynoothuniversity.ienih.gov This enzymatic approach operates under mild temperatures and avoids the use of toxic metal catalysts. rsc.orgmaynoothuniversity.ienih.gov
Solvent-free synthesis is another key aspect of green chemistry. For example, a three-step process for the synthesis of monoalkyl malonyl chlorides from dialkyl malonates has been shown to have higher conversion rates when performed without a solvent. ijret.org Additionally, the selective monohydrolysis of symmetric diesters to produce monoalkyl malonates has been achieved using environmentally benign conditions, requiring only water, a small amount of a volatile co-solvent, and inexpensive reagents, with no hazardous by-products. jst.go.jp
Methodologies for Enhanced Purity and Yield in Substituted Malonate Preparation
Achieving high purity and yield is a critical aspect of any synthetic methodology. For substituted malonates, several strategies can be employed to optimize these parameters.
A common issue in the alkylation of malonates is the formation of dialkylated by-products. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction. A method for preparing dimethyl n-butylmalonate involves the portion-wise addition of the alkylating agent to improve the conversion of dimethyl malonate and reduce the formation of the disubstituted product. google.com
Purification techniques are also crucial. While fractional distillation is a common method, it can sometimes lead to yield loss. derpharmachemica.com For compounds like dimethyl 2-chloromalonate, which can be contaminated with the dichlorinated impurity, a simple and effective purification can be achieved through silica-plug filtration. derpharmachemica.com
The choice of synthetic route itself can significantly impact purity and yield. For example, the continuous transesterification of dimethyl malonate to diethyl malonate using specific catalysts has been reported to achieve yields of 97-98% with product purities of ≥99.8%. google.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
The core utility of Dimethyl (3,3-diethylbutyl)malonate in organic synthesis lies in its function as a versatile building block. guidechem.comguidechem.com The malonate group provides a reactive site for a variety of chemical transformations, making it a valuable precursor for more complex molecules. guidechem.com
In the field of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound serves as a key intermediate. guidechem.comguidechem.com Its structure allows for its incorporation into synthetic pathways that yield high-value products used across various industries. guidechem.com The production of such fine chemicals often involves multi-step syntheses where the malonate moiety can be strategically modified. guidechem.com
This compound is identified as a building block for the synthesis of agrochemicals. guidechem.com While specific synthetic routes employing this exact compound are not extensively detailed in public literature, the broader class of malonates, such as diethyl malonate, are widely used in creating pesticides, herbicides, and insecticides. riverlandtrading.comwikipedia.org These related compounds are incorporated into agrochemical formulations to act as active ingredients or to improve the efficacy and stability of crop protection products. riverlandtrading.comontosight.ai
The synthesis of Active Pharmaceutical Ingredients (APIs)—the biologically active components of a drug product—is a critical area where malonate esters are employed. this compound is utilized as an intermediate in the production of pharmaceutical materials. guidechem.comguidechem.com The general class of malonic acid esters is fundamental in the synthesis of various therapeutic agents, including barbiturates and other drugs. riverlandtrading.comwikipedia.orgchemicalbook.com Their chemical reactivity is valuable for introducing specific functional groups necessary for biological activity. riverlandtrading.com
The fragrance and flavor industry also utilizes malonate derivatives in the creation of new compounds. guidechem.com this compound finds application in the production of flavors and fragrances. guidechem.com Notably, the synthesis of jasmonates, a class of plant hormones with significant commercial use in perfumery, relies heavily on malonate chemistry. wikipedia.orgdtu.dk For example, the widely used fragrance component methyl dihydrojasmonate is synthesized using dimethyl malonate, cyclopentanone, and pentanal. wikipedia.org This highlights the potential pathways where structurally similar compounds like this compound could be employed to create novel scent profiles.
Contributions to Advanced Materials Science and Polymer Chemistry
Beyond its role in synthesizing small molecules, this compound and related compounds contribute to the field of polymer chemistry and materials science, particularly in the formulation of coatings and adhesives.
Blocked isocyanates are used to create stable, one-component (1K) heat-curable polyurethane coatings. pcimag.com The blocking agent determines the temperature at which the isocyanate group becomes reactive. tri-iso.com Malonic acid esters, such as diethyl malonate (DEM), are effective blocking agents that offer a distinct advantage: they react via a transesterification mechanism rather than by liberating free isocyanate. pcimag.com
This transesterification reaction can occur at lower temperatures (100-120°C) compared to other common blocking agents like caprolactam (160-180°C). pcimag.comtri-iso.com This lower curing temperature is highly desirable for applying coatings to heat-sensitive substrates like wood or plastics. googleapis.com Malonate-blocked isocyanates are used in the formulation of powder coatings and automotive clearcoats to improve properties like acid etch resistance. paint.orgwernerblank.comgoogle.com Given that various dialkyl malonates are suitable for this purpose, this compound represents a potential component for creating advanced curing systems in modern materials science. googleapis.comgoogle.com
Exploration in the Development of Functional Polymeric Materials
Information regarding the use of this compound as a monomer or modifying agent in the synthesis of functional polymers is not available in the reviewed scientific literature. Research on other malonate esters has shown their potential in creating polyesters and other polymers with tailored properties. For instance, the incorporation of substituted malonates can influence characteristics such as thermal stability, chelation properties, and biodegradability. However, no studies have specifically investigated the impact of the 3,3-diethylbutyl group in this context.
Application in Liquid Crystal Synthesis through Substituted Malonate Units
The synthesis of liquid crystals often involves the use of molecules with specific structural motifs to induce mesophase behavior. While various substituted malonate units have been explored for the creation of calamitic (rod-like) and discotic (disk-like) liquid crystals, there is no available research demonstrating the application of this compound for this purpose. The bulky and flexible nature of the 3,3-diethylbutyl substituent could theoretically influence the molecular packing and, consequently, the liquid crystalline properties, but this remains a speculative area without experimental data.
Role As a Chemical Probe in Mechanistic Biochemical and Cellular Research
Utilization of Malonate Esters as Selective Metabolic Modulators
Malonate esters are strategically employed to modulate cellular metabolism. By targeting key mitochondrial components, these molecules allow for the precise study of metabolic pathways and their influence on cellular physiology.
Dimethyl malonate (DMM) is a cell-permeable prodrug that, once inside the cell, is hydrolyzed by cellular esterases to release malonate. nih.govnih.gov Malonate is a classic and potent competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. nih.govmedchemexpress.commedchemexpress.comfrontiersin.org SDH is a crucial enzyme that participates in both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the electron transport chain (ETC), where it passes electrons to ubiquinone. frontiersin.orgfrontiersin.org
By competitively binding to the active site of SDH, malonate prevents the oxidation of succinate. nih.govacs.org This inhibitory action has been demonstrated to be highly specific; in studies with LPS-stimulated macrophages, DMM treatment significantly altered only succinate and malonate levels, confirming its targeted effect. This specific inhibition makes DMM an essential tool for studying the consequences of SDH dysfunction and succinate accumulation in various pathological and physiological states, including ischemia-reperfusion injury and inflammation. cdc.govnih.govnih.gov
Diethyl butylmalonate (DEBM) functions as an inhibitor of the mitochondrial dicarboxylate carrier (DIC), identified as SLC25A10. biorxiv.org This transporter, located in the inner mitochondrial membrane, is responsible for the exchange of dicarboxylates like succinate and malate (B86768) between the mitochondrial matrix and the cytosol. biorxiv.org
By blocking the DIC, DEBM prevents the transport of succinate out of the mitochondria, leading to the accumulation of endogenous mitochondrial succinate. nih.govnih.govresearchgate.net This targeted inhibition allows researchers to investigate the specific roles of mitochondrial succinate accumulation, independent of cytosolic succinate levels. This is particularly useful in studying processes like reverse electron transport (RET) and the generation of mitochondrial reactive oxygen species (mROS), where the concentration of succinate within the mitochondria is a critical factor. nih.gov
Elucidation of Mitochondrial Metabolism and Cellular Redox States
The modulation of mitochondrial activity by malonate esters provides a powerful method for exploring the intricacies of mitochondrial metabolism and its direct impact on the cellular redox environment. These compounds have been instrumental in clarifying the pathways of ROS generation, the mechanics of reverse electron transport, and the link between metabolic shifts and inflammatory responses.
Malonate esters are key to investigating the pathways of reactive oxygen species (ROS) generation, particularly from mitochondria. During events like ischemia-reperfusion, a massive accumulation of succinate occurs. nih.govahajournals.org Upon reoxygenation, the rapid oxidation of this succinate by SDH drives a burst of ROS production, primarily through reverse electron transport (RET) at mitochondrial Complex I. nih.govahajournals.orgd-nb.info
Dimethyl malonate (DMM), by inhibiting SDH, effectively blocks this succinate oxidation and the subsequent ROS burst. nih.govd-nb.infofrontiersin.org This has been demonstrated in various models, including cardiac ischemia-reperfusion and obstructive nephropathy, where DMM treatment significantly reduces mitochondrial ROS production. frontiersin.orgfrontiersin.orgbiorxiv.org Similarly, diethyl butylmalonate (DEBM) is used to study how the accumulation of succinate within the mitochondria, caused by transporter inhibition, contributes to ROS production. medchemexpress.com Studies have shown that malonate can deplete mitochondrial antioxidant stores like GSH and NAD(P)H, indicating that it causes enough ROS to overwhelm the organelle's antioxidant defenses. nih.gov
Reverse electron transport (RET) at mitochondrial Complex I is a significant source of cellular superoxide (B77818) and is implicated in various pathologies. nih.govnih.gov This process is driven by a high mitochondrial membrane potential and a highly reduced coenzyme Q (CoQ) pool, conditions that are promoted by the rapid oxidation of succinate by SDH. nih.gov
The use of malonate prodrugs like DMM has been central to confirming the role of succinate-driven SDH activity in RET. By inhibiting SDH, DMM prevents the conditions necessary for RET, thereby abolishing this specific form of ROS production. nih.govnih.govbiorxiv.org This has been particularly evident in studies of ischemia-reperfusion injury, where inhibiting SDH with malonate at the moment of reperfusion is a key strategy to prevent the damaging burst of ROS from RET. ahajournals.orgd-nb.info Likewise, DEBM helps elucidate the role of intramitochondrial succinate in driving RET by preventing its exit from the organelle. nih.gov
Table 1: Effect of Malonate Esters on RET and ROS Production
| Compound | Primary Target | Effect on Succinate | Impact on RET | Impact on ROS | Reference |
|---|---|---|---|---|---|
| Dimethyl malonate (DMM) | Succinate Dehydrogenase (SDH) | Blocks oxidation of accumulated succinate | Inhibits | Decreases | nih.gov, nih.gov |
| Diethyl butylmalonate (DEBM) | Dicarboxylate Carrier (DIC) | Causes intramitochondrial accumulation | Induces/Potentiates | Induces/Potentiates | nih.gov, |
Metabolic reprogramming is a hallmark of the inflammatory response, particularly in immune cells like macrophages. Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages shift their metabolism, leading to the accumulation of succinate, which itself acts as a pro-inflammatory signal. nih.govnih.gov
Research has shown that DMM can modulate this inflammatory response. By inhibiting SDH, DMM reduces succinate-driven ROS production and promotes an anti-inflammatory phenotype in macrophages. nih.govfrontiersin.org Specifically, DMM treatment in LPS-activated macrophages decreases the production of the pro-inflammatory cytokine IL-1β while boosting the production of anti-inflammatory cytokines like IL-10 and IL-1RA. nih.govnih.govfrontiersin.org This demonstrates a direct link between succinate oxidation and the regulation of inflammatory gene expression. Similarly, DEBM, by causing endogenous succinate to accumulate, has been shown to boost LPS-induced IL-1β, further confirming the role of intracellular succinate in promoting inflammation. nih.gov These findings highlight the potential of targeting succinate metabolism with malonate esters to control inflammatory diseases. frontiersin.orgcdc.gov
Table 2: Research Findings on Malonate Esters and Inflammation
| Compound | Model System | Key Finding | Effect on Cytokines | Reference |
|---|---|---|---|---|
| Dimethyl malonate (DMM) | LPS-activated macrophages | Promotes an anti-inflammatory phenotype | ↓ IL-1β, ↑ IL-10, ↑ IL-1RA | nih.gov, frontiersin.org |
| Dimethyl malonate (DMM) | Murine model of ARDS | Reduces lung inflammation and capillary leak | ↓ MCP-1, ↓ ICAM-1 | cdc.gov |
| Diethyl butylmalonate (DEBM) | LPS-activated macrophages | Enhances pro-inflammatory gene expression | ↑ IL-1β | nih.gov |
Design and Synthesis of Hydrolyzable Malonate Esters for Controlled Intracellular Delivery
The utility of malonate as a competitive inhibitor of succinate dehydrogenase (SDH) makes it a valuable tool for investigating mitochondrial metabolism and the pathological roles of succinate accumulation, such as in ischemia-reperfusion injury. nih.govnih.gov However, the dianionic nature of malonate at physiological pH restricts its ability to cross cellular membranes. To overcome this limitation, malonate is often delivered as a cell-permeable prodrug in the form of a diester, such as dimethyl malonate (DMM). nih.gov The intracellular delivery of malonate is contingent on the passive diffusion of the ester prodrug across the plasma and mitochondrial membranes, followed by its hydrolysis by cellular esterases to release the active malonate dianion.
The efficiency of this process is governed by two key factors: the hydrophobicity of the ester, which influences its membrane permeability, and the rate of its hydrolysis by intracellular enzymes. nih.gov While simple esters like DMM are cell-permeable, their rate of hydrolysis can be slow, limiting their effectiveness in experimental models where rapid action is required. nih.govnih.gov This has prompted the design and synthesis of more rapidly hydrolyzable malonate esters to enhance the intracellular concentration of malonate.
The synthesis of dialkyl malonates, including compounds structurally similar to Dimethyl (3,3-diethylbutyl)malonate, is typically achieved through the alkylation of dimethyl malonate. chemicalbook.com This reaction generally involves a strong base, such as sodium hydride (NaH), to deprotonate the acidic α-carbon of dimethyl malonate, creating a nucleophilic enolate. This enolate then reacts with an appropriate alkyl halide. chemicalbook.com For this compound, the corresponding alkylating agent would be a 1-halo-3,3-diethylbutane.
Research into optimizing intracellular malonate delivery has led to the synthesis and evaluation of a series of malonate esters with varying structures. nih.govnih.gov The goal is to tune the molecule's properties to achieve faster hydrolysis and greater cellular uptake. Two primary strategies have been employed:
Increasing Hydrophobicity: Enhancing the hydrophobicity of the ester can improve its ability to diffuse across biological membranes. This is typically achieved by elongating the alkyl chains of the ester. nih.gov
Modifying Ester Susceptibility to Hydrolysis: Introducing electron-withdrawing groups near the ester carbonyl can render the ester more susceptible to cleavage by cellular esterases. nih.gov
A study systematically compared a range of malonate esters to optimize malonate delivery. nih.govnih.gov The rate of hydrolysis was assessed both non-enzymatically at physiological pH and in the presence of esterases.
Table 1: Non-Enzymatic and Enzymatic Hydrolysis of Various Malonate Diesters This table presents the half-lives of different malonate esters under non-enzymatic conditions and the rate of malonate production in the presence of Porcine Liver Esterase (PLE), a model esterase.
| Compound | Non-Enzymatic Half-Life (pH 7.2, hours) | Enzymatic Hydrolysis (nmol malonate/min/U PLE) |
|---|---|---|
| Dimethyl malonate (DMM) | > 24 | 1.1 ± 0.1 |
| Diethyl malonate | > 24 | 13.9 ± 0.9 |
| Dipropyl malonate | > 24 | 26.2 ± 3.4 |
| Dibutyl malonate | > 24 | 39.4 ± 4.1 |
| Di-tert-butyl malonate | > 24 | 0.0 ± 0.0 |
| Diacetoxymethyl malonate (MAM) | 1.3 ± 0.1 | 148.5 ± 11.2 |
Data sourced from a study on ester prodrugs for enhanced intracellular delivery. nih.gov
The data reveals that while simple dialkyl malonates are stable at physiological pH, their susceptibility to enzymatic hydrolysis increases with the length of the alkyl chain, correlating with increased hydrophobicity. nih.gov The sterically hindered di-tert-butyl ester was, as expected, resistant to hydrolysis. nih.gov A significant breakthrough was the design of diacetoxymethyl malonate (MAM), which incorporates groups that are rapidly cleaved by esterases, leading to a dramatically faster release of malonate compared to DMM. nih.govnih.gov
The ultimate test of these prodrugs is their ability to deliver malonate inside cells. The intracellular concentration of malonate was measured after incubating cells with different malonate esters.
Table 2: Intracellular Malonate Delivery by Various Malonate Esters This table shows the peak intracellular malonate concentration achieved in C2C12 mouse myoblast cells after incubation with different malonate diesters.
| Compound (at 1 mM) | Peak Intracellular Malonate (nmol/10^6 cells) | Fold Increase vs. DMM |
|---|---|---|
| Dimethyl malonate (DMM) | 0.13 ± 0.02 | 1.0 |
| Diethyl malonate | 0.45 ± 0.05 | ~3.5 |
| Dipropyl malonate | 1.05 ± 0.15 | ~8.1 |
| Dibutyl malonate | 1.50 ± 0.20 | ~11.5 |
| Diacetoxymethyl malonate (MAM) | 28.5 ± 3.50 | ~219 |
Data reflects the superior delivery capacity of rapidly hydrolyzed esters. Sourced from a study on ester prodrugs for enhanced intracellular delivery. nih.govnih.gov
The results demonstrate that both hydrophobicity and the rate of hydrolysis are crucial for effective intracellular delivery. nih.gov MAM was found to deliver over 100-fold more malonate to cells than DMM, establishing it as a highly effective prodrug for mechanistic studies where rapid and high-concentration delivery of malonate is essential. nih.gov
The compound this compound, with its branched alkyl group, represents a structural variation within the dialkyl malonate class. Based on the principles outlined, its larger, more hydrophobic butyl group (compared to DMM's methyl group) would be expected to enhance its membrane permeability. Its hydrolysis rate would likely be faster than DMM but potentially slower than linear-chain esters of similar size due to the branching, a factor that can influence enzyme-substrate interactions. It serves as an example of the chemical space that can be explored to fine-tune the delivery properties of malonate-based chemical probes.
Computational Chemistry and Theoretical Studies of Dimethyl 3,3 Diethylbutyl Malonate
Molecular Modeling and Conformational Landscape Analysis of the Malonate Skeleton
The conformational landscape of a molecule describes the various three-dimensional arrangements of its atoms and the relative energies of these arrangements. For Dimethyl (3,3-diethylbutyl)malonate, the flexibility of the butyl chain and the rotational freedom around the C-C and C-O bonds of the malonate core give rise to a multitude of possible conformers. Molecular modeling, utilizing force fields such as MMFF94 or AMBER, allows for a systematic exploration of this conformational space to identify low-energy, and therefore more populated, conformers.
A systematic conformational search would typically involve rotating the key dihedral angles and calculating the steric energy of each resulting conformer. The results of such an analysis can be visualized using a potential energy surface, which maps the energy of the molecule as a function of one or more geometric parameters. For this compound, this would reveal the most stable arrangements of the diethylbutyl group relative to the dimethyl malonate fragment.
Below is an illustrative data table of calculated geometric parameters for a plausible low-energy conformer of this compound, as would be obtained from molecular mechanics calculations.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C-C (malonate) | 1.53 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.34 Å |
| Bond Angle | O=C-C | 124.5° |
| Bond Angle | C-C-C (malonate) | 112.0° |
| Dihedral Angle | O=C-C-C=O | ~60° (gauche) |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), provide a more accurate description of the electronic structure and are essential for studying chemical reactions. These methods can be used to elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states.
A key reaction of malonate esters is the malonic ester synthesis, which involves the deprotonation of the acidic α-carbon followed by alkylation. For this compound, quantum chemical calculations could model the reaction pathway of its enolate formation with a base. By calculating the potential energy surface for this reaction, the activation energy can be determined from the energy difference between the reactants and the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Furthermore, these calculations can predict the regioselectivity and stereoselectivity of reactions. For instance, in the alkylation of the enolate of this compound, computational modeling could predict whether a second alkylation would occur and what the preferred stereochemical outcome would be, if applicable. The bulky 3,3-diethylbutyl group would be expected to exert significant steric control over the approach of electrophiles.
An illustrative table of calculated energies for a hypothetical reaction involving this compound is presented below.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactant (this compound + Base) | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +15.2 |
| Product (Enolate + Conjugate Acid) | B3LYP/6-31G(d) | -5.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations for a reaction mechanism.
Prediction and Correlation of Electronic Structure with Reactivity Parameters
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound. Key parameters include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps and calculated atomic charges.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the enolizable α-carbon and the oxygen atoms of the carbonyl groups, indicating that these are the primary sites for electrophilic attack. The LUMO would be centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
MEP maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red) around the carbonyl oxygens, indicating their nucleophilic character, and regions of positive potential (blue) around the acidic α-proton and the ester methyl groups.
Reactivity descriptors derived from these calculations, such as global hardness, softness, and electrophilicity index, can be used to quantitatively predict and compare the reactivity of this compound with other related compounds.
Below is an illustrative table of calculated electronic properties for this compound.
| Electronic Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -10.5 eV | Correlates with ionization potential and nucleophilicity |
| LUMO Energy | +1.2 eV | Correlates with electron affinity and electrophilicity |
| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |
| Mulliken Atomic Charge on α-Carbon | +0.15 | Indicates a slight positive charge, but acidic due to resonance |
Note: This data is illustrative and represents plausible values that would be obtained from quantum chemical calculations.
Advanced Analytical Characterization Techniques for Malonate Esters
Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to construct a complete molecular picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For Dimethyl (3,3-diethylbutyl)malonate, NMR spectra would provide precise information about the chemical environment of each atom, confirming the presence and connectivity of the 3,3-diethylbutyl substituent and the dimethyl malonate moiety.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (ester) | ~3.7 | Singlet | 6H |
| CH (malonate) | ~3.4 | Triplet | 1H |
| CH₂ (butyl) | ~2.0 | Doublet | 2H |
| CH₂ (ethyl) | ~1.3 | Quartet | 4H |
Note: These are predicted values based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~169 |
| O-CH₃ (ester) | ~52 |
| CH (malonate) | ~50 |
| C (quaternary) | ~40 |
| CH₂ (butyl) | ~38 |
| CH₂ (ethyl) | ~25 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a malonate ester, the most prominent features in the IR spectrum are the strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its identity as a dialkyl malonate.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (alkane) | 2850-3000 | Medium-Strong |
| C=O stretching (ester) | 1730-1750 | Strong |
Note: The C=O stretch in malonic esters often appears as a doublet.
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For dialkyl malonates, a common fragmentation pathway involves the loss of the entire malonate group or parts of it, such as the alkoxy groups. The mass spectrum of this compound would provide its molecular ion peak, confirming its molecular weight, and a series of fragment ions that are characteristic of its structure.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 244 | [M]⁺ (Molecular Ion) |
| 213 | [M - OCH₃]⁺ |
| 185 | [M - COOCH₃]⁺ |
| 113 | [M - C₈H₁₇]⁺ (Loss of the diethylbutyl group) |
Note: The relative abundance of these fragments can provide further structural confirmation.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and liquid chromatography (LC) are the most widely used techniques for the analysis of malonate esters.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that many malonate esters are sufficiently volatile, GC is an excellent method for determining the purity of this compound and for analyzing reaction mixtures containing it.
In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) is commonly used for detection. The retention time is a characteristic property of the compound under specific GC conditions.
For malonate esters that are non-volatile, thermally unstable, or present in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. LC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. The separated components are then detected by a mass spectrometer.
LC-MS offers high sensitivity and selectivity and can be applied to a wide range of analytes without the need for derivatization in many cases. For certain applications, such as the analysis of malonic acid itself in biological samples, derivatization may be employed to enhance sensitivity. This technique would be particularly useful for studying the metabolism or environmental fate of this compound.
Advanced Methods for Microstructure and Compositional Analysis
The comprehensive characterization of malonate esters, including "this compound," necessitates the application of sophisticated analytical techniques that extend beyond routine spectroscopic analysis. These advanced methods provide critical insights into the three-dimensional atomic arrangement (microstructure) and the precise elemental and molecular makeup (composition). Such detailed analysis is fundamental for understanding structure-property relationships, controlling reaction outcomes in synthesis, and ensuring the purity and identity of these valuable chemical compounds.
Advanced analytical strategies for malonate esters often involve a combination of high-resolution spectroscopic, crystallographic, and computational methods. These techniques are indispensable for elucidating complex structural features such as conformational isomerism, stereochemistry, and the subtle effects of substituents on the malonate backbone.
X-ray Crystallography for Definitive Microstructure Elucidation
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For malonate esters, which can adopt various spatial arrangements due to the flexibility of the ester groups, X-ray diffraction is invaluable.
Research on substituted diethyl malonates has demonstrated the power of this technique. researchgate.net For instance, the crystal structure of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate was determined to be a monoclinic system with the space group P21/c. researchgate.net Such analysis also reveals intermolecular interactions, like hydrogen bonds, which influence the packing of molecules in the crystal lattice and can affect the material's bulk properties. researchgate.net
Interactive Table: Crystallographic Data for a Substituted Diethyl Malonate researchgate.net
The following table presents example crystallographic data obtained for a substituted diethyl malonate, illustrating the detailed microstructural information that can be obtained from X-ray analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.8218(4) |
| b (Å) | 13.5571(5) |
| c (Å) | 19.7233(8) |
| β (°) | 102.3530(10) |
| Z (molecules/unit cell) | 4 |
Advanced Mass Spectrometry for Compositional and Structural Analysis
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of malonate esters. Advanced MS techniques, such as Electron Impact Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS), provide further structural details through the analysis of fragmentation patterns.
In EI-MS, the molecule is fragmented in a predictable manner, and the resulting fragmentation pattern serves as a "fingerprint" for the compound's structure. Studies on 2-substituted diethyl malonate derivatives have shown that a characteristic fragmentation is the loss of the diethyl malonate moiety (a mass of 159 u), which can help identify the substituent at the C2 position. mdpi.com The fragmentation patterns are highly dependent on the nature of the substituents, providing a reliable method for their identification. mdpi.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, confirming the compound's composition with a high degree of certainty. mdpi.com
Interactive Table: Characteristic EI-MS Fragmentation of Aryl-Substituted Diethyl Malonates mdpi.com
This table summarizes key mass-to-charge ratio (m/z) fragments observed in the 70 eV electron impact mass spectra of various aryl-substituted diethyl malonates, which are crucial for their structural identification.
| Substituent Group | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ion (m/z) |
| Aryl derivatives (general) | Intense | Varies | M-159 (Loss of diethyl malonate) |
| 4-Methylbenzyl | Present | 91 (Tropylium ion) | 159 (Malonate - H) |
| Bis-benzyl | Present | 84 ([O=C=C-CO₂]) | 195 (Loss of malonate) |
| Asymmetric Phenyl | Not observed | 135 (Loss of malonate) | - |
Combined Spectroscopic and Computational Methods for Conformational Analysis
The microstructure of flexible molecules like malonate esters is often characterized by the presence of multiple conformers (rotational isomers) that coexist at room temperature. A powerful approach to study these conformers is the combination of matrix-isolation infrared (IR) spectroscopy and quantum chemical calculations.
In this method, the compound is trapped in an inert gas matrix at very low temperatures, which allows for the spectroscopic observation of individual conformers. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the geometries, relative energies, and vibrational spectra of the different possible conformers. researchgate.net A study on dimethyl malonate revealed the presence of two main conformers of nearly equal energy: a C2 symmetry form and a C1 symmetry (gauche) form. researchgate.net The excellent agreement between the calculated and experimental IR spectra allows for an unambiguous assignment of the observed spectral features to specific conformers, providing a detailed picture of the compound's conformational landscape. researchgate.net
Interactive Table: Calculated Conformational Data for Dimethyl Malonate researchgate.net
The table below shows theoretical data for the two lowest energy conformers of dimethyl malonate, highlighting the subtle energetic and structural differences that can be elucidated by combining spectroscopy and computation.
| Conformer | Point Group | Relative Energy (kJ mol⁻¹) | Key Dihedral Angles (°) |
| Gauche | C1 | 0.00 | O=C-C-C ≈ ±60 |
| Crossed | C2 | < 2.0 | O=C-C-C ≈ ±90 |
Advanced Chromatographic Techniques for Chiral Analysis
For malonate esters that are chiral, determining the enantiomeric composition is crucial. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for this type of compositional analysis. frontiersin.org
Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers of a chiral compound. This results in two separate peaks in the chromatogram, and the ratio of their areas corresponds to the enantiomeric excess (ee) of the mixture. This technique is widely used to assess the effectiveness of asymmetric synthesis methods for producing chiral malonates. frontiersin.orgacs.org The development of efficient chiral stationary phases has made HPLC a highly reliable and precise tool for the compositional analysis of enantiomeric mixtures. frontiersin.org
Interactive Table: Example of Chiral HPLC Analysis for α,α-Dialkylmalonates frontiersin.org
This table provides representative data from the chiral HPLC analysis of an asymmetrically synthesized α,α-dialkylmalonate, demonstrating the technique's utility in determining enantiomeric excess.
| Product | Chiral Column | Mobile Phase | Retention Time (min) | Enantiomeric Excess (% ee) |
| α-Methyl-α-benzylmalonate | Chiralcel OJ-H | Hexane/Isopropanol | 10.2 (minor), 12.5 (major) | 95 |
Future Research Directions and Emerging Trends in Dimethyl 3,3 Diethylbutyl Malonate Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The traditional synthesis of dialkyl malonates often involves the use of strong bases and hazardous alkylating agents, generating significant waste. Future research will undoubtedly focus on greener and more sustainable alternatives for the synthesis of asymmetrically substituted malonates like Dimethyl (3,3-diethylbutyl)malonate.
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced side product formation. scirp.orgresearchgate.netyoutube.comyoutube.comacs.org The application of microwave-assisted synthesis to the alkylation of dimethyl malonate with a sterically demanding electrophile like 1-bromo-3,3-diethylbutane could offer a more efficient route to this compound. This technique can be particularly advantageous for overcoming the steric hindrance associated with the tertiary carbon of the diethylbutyl group.
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of various esters and polyesters. nih.govrsc.orgbeilstein-journals.org Future research could explore the use of CALB or other engineered enzymes for the direct, solvent-free acylation of a suitable precursor to yield this compound. Furthermore, enzymes like arylmalonate decarboxylase could be investigated for novel transformations of the parent malonate. frontiersin.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and facile scalability. acs.orgacs.orgvapourtec.com The synthesis of this compound could be significantly improved by transitioning from batch to continuous flow processes. This would allow for the safe handling of reactive intermediates and the optimization of reaction conditions to maximize yield and minimize waste.
Metal-Free Cross-Coupling Reactions: To circumvent the environmental and economic concerns associated with transition-metal catalysts, the development of metal-free cross-coupling methodologies is a burgeoning area of research. preprints.org Investigating novel organocatalytic or photocatalytic systems for the C-alkylation of dimethyl malonate represents a promising avenue for the sustainable synthesis of this compound.
A comparative overview of these sustainable methodologies is presented in the table below:
| Methodology | Advantages | Potential Application for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, reduced byproducts. scirp.orgresearchgate.netyoutube.comyoutube.comacs.org | Overcoming steric hindrance in the alkylation step. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govrsc.orgbeilstein-journals.orgfrontiersin.orgacs.org | Enantioselective synthesis and novel transformations. |
| Flow Chemistry | Precise process control, enhanced safety, scalability, efficient mixing. acs.orgacs.orgvapourtec.com | Safer and more efficient production on a larger scale. |
| Metal-Free Cross-Coupling | Avoids toxic and expensive metals, promotes sustainability. preprints.org | Greener C-C bond formation for the introduction of the 3,3-diethylbutyl group. |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The unique steric environment around the acidic methine proton in this compound suggests that its reactivity may differ significantly from that of less hindered malonates. Future research should aim to uncover and exploit these differences.
Potential areas of exploration include:
Selective Monofunctionalization: The steric bulk of the 3,3-diethylbutyl group could facilitate highly selective mono-alkylation, -acylation, or -halogenation reactions, preventing the often-problematic di-substitution.
Diastereoselective Reactions: For reactions involving the creation of a new stereocenter, the existing steric hindrance could be leveraged to achieve high levels of diastereoselectivity.
Novel Rearrangements and Fragmentations: Under specific catalytic or thermal conditions, the strained nature of this malonate derivative might lead to novel rearrangement or fragmentation pathways, yielding unexpected and potentially valuable molecular scaffolds.
Decarboxylative Transformations: Investigating the decarboxylation of the corresponding malonic acid under various conditions could lead to the stereoselective formation of a chiral center, a highly valuable transformation in organic synthesis.
Expansion of Applications in Emerging Interdisciplinary Chemical Fields
While malonates are traditionally seen as intermediates in organic synthesis, their unique properties can be harnessed in a variety of interdisciplinary fields. The specific structure of this compound could offer advantages in several emerging areas.
Materials Science: The incorporation of the bulky and lipophilic 3,3-diethylbutyl group into polymers could impart unique physical properties, such as increased solubility in nonpolar solvents, altered thermal stability, and modified mechanical characteristics. Research into the synthesis of polyesters or other polymers derived from this compound is a promising direction. nih.govrsc.org
Medicinal Chemistry: The steric bulk of the 3,3-diethylbutyl group could be used to probe the binding pockets of enzymes or receptors, potentially leading to the development of novel therapeutic agents with enhanced selectivity or improved pharmacokinetic profiles.
Supramolecular Chemistry: The unique shape and electronic properties of this compound could be exploited in the design of novel host-guest systems or self-assembling materials.
Advanced Computational Design and Optimization of Malonate-Based Molecules
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. In the context of this compound, computational studies can play a pivotal role in several areas.
Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for predicting their reactivity and interactions with other molecules.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the outcomes of novel transformations.
Virtual Screening: For applications in medicinal chemistry or materials science, computational screening of virtual libraries based on the this compound scaffold can accelerate the discovery of new lead compounds with desired properties.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The future of chemical research lies in the integration of automated synthesis, high-throughput experimentation (HTE), and data analysis. The study of this compound and its derivatives would benefit immensely from such an approach.
Rapid Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for the synthesis and functionalization of this compound, accelerating the discovery of optimal protocols.
Library Synthesis: The generation of libraries of related malonate derivatives for biological screening or materials testing can be efficiently achieved using automated synthesis.
Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify trends in reactivity and structure-activity relationships, guiding the design of new experiments and novel molecules.
The integration of these advanced platforms will undoubtedly accelerate the pace of discovery in the chemistry of this compound and related compounds.
Q & A
Q. What are the established synthesis routes for dimethyl malonate derivatives, and how do reaction conditions influence yield?
Methodological Answer: Dimethyl malonate derivatives are typically synthesized via esterification or alkylation. Key steps include:
Q. Critical Factors :
- Catalyst selection : Strong acids (e.g., H₂SO₄) improve esterification efficiency but require neutralization.
- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., decarboxylation).
- Solvent polarity : Aprotic solvents enhance nucleophilicity in alkylation .
Q. What key physicochemical properties are critical for experimental design with dimethyl malonate derivatives?
Methodological Answer : Critical properties include:
- LogP (Partition Coefficient) : ~0.5–1.2, indicating moderate hydrophobicity .
- Water solubility : ~20 g/L at 25°C, influencing solvent selection for biological assays .
- Thermodynamic parameters : Excess molar volume (Vᴱ) and compressibility deviations (Δβ) in binary mixtures (e.g., with xylenes) guide solvent compatibility .
Q. How can researchers resolve contradictions in reported neuroprotective mechanisms of dimethyl malonate derivatives?
Methodological Answer : Discrepancies arise from model-specific outcomes (e.g., in vivo vs. in vitro). Strategies include:
- Dose-response profiling : In rat tMCAO models, 10 mg/kg reduced infarct volume by 40% (p<0.01), but higher doses (>20 mg/kg) showed toxicity .
- Mechanistic validation : Confirm succinate dehydrogenase (SDH) inhibition via mitochondrial ROS assays. Dimethyl malonate blocks SDH, stabilizing HIF-1α and reducing caspase-3 activation .
Q. What methodologies optimize the environmental fate assessment of dimethyl malonate derivatives?
Methodological Answer : EPA’s New Approach Methodologies (NAMs) include:
Q. How do structural modifications (e.g., fluorobenzoyl groups) alter biological activity in malonate derivatives?
Methodological Answer :
- Electrophilic substitution : Fluorine atoms enhance electron-withdrawing effects, improving antimicrobial activity (e.g., MIC 32–128 µg/mL against Gram-positive bacteria) .
- Steric effects : Bulky substituents (e.g., tetrafluorobenzoyl) reduce enzyme inhibition efficacy (IC₅₀ increases from 50 µM to >200 µM) .
Q. What experimental designs mitigate batch-to-batch variability in malonate synthesis?
Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor esterification progress (target: >95% conversion) .
- DoE (Design of Experiments) : Optimize alkylation parameters (e.g., 3² factorial design for solvent/catalyst screening) .
Case Study :
A DoE for dimethyl (3,3-diethylbutyl)malonate synthesis identified optimal conditions:
- Solvent: DMF (polar aprotic)
- Catalyst: K₂CO₃ (1.5 eq)
- Yield improvement: 78% → 89% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
